molecular formula C14H10F3N5O2S2 B2396711 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 869074-04-4

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2396711
CAS RN: 869074-04-4
M. Wt: 401.38
InChI Key: MYGGVKCGBNVXGG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a 1,3,4-thiadiazole ring attached to a 1,2,4-triazine ring via a sulfur atom .


Chemical Reactions Analysis

The compound, being a derivative of 1,3,4-thiadiazole, is expected to participate in a variety of chemical reactions. For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure. It is a complex organic molecule with multiple heterocyclic rings. The presence of sulfur and nitrogen atoms in the rings, along with the trifluoromethyl group, is likely to influence its reactivity .

Scientific Research Applications

Heterocyclic Chemistry

The synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions . Researchers have explored the diversity-oriented catalysis of these fused heterocyclic compounds. Investigating their reactivity, stability, and potential applications in materials science and catalysis is an exciting avenue.

Corrosion Inhibition

Related compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have been investigated for their electrochemically anticorrosive behavior. Self-assembled monolayers of these compounds on metal electrodes exhibit promising results in preventing corrosion . The trifluoromethylphenyl group in our compound may contribute to similar effects.

properties

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S2/c1-7-11(24)22-12(20-19-7)26-13(21-22)25-6-10(23)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGGVKCGBNVXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

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